Fotocaine

Photopharmacology Voltage-gated sodium channels Patch-clamp electrophysiology

Fotocaine is a photochromic azobenzene-based blocker of voltage-gated ion channels, rationally designed via "azologization" of the long-lasting topical anesthetic fomocaine. The compound features a central diazene (N═N) photoswitch that replaces the CH₂–O ether bridge of fomocaine, conferring reversible light-dependent isomerization between a blocking trans-configuration (450 nm) and a permissive cis-configuration (350 nm).

Molecular Formula C19H23N3O
Molecular Weight 309.41
CAS No. 1612189-10-2
Cat. No. B607544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFotocaine
CAS1612189-10-2
SynonymsFotocaine; 
Molecular FormulaC19H23N3O
Molecular Weight309.41
Structural Identifiers
SMILESN1(CCCC2=CC=C(/N=N/C3=CC=CC=C3)C=C2)CCOCC1
InChIInChI=1S/C19H23N3O/c1-2-6-18(7-3-1)20-21-19-10-8-17(9-11-19)5-4-12-22-13-15-23-16-14-22/h1-3,6-11H,4-5,12-16H2/b21-20+
InChIKeyNDADKOVXAJKACJ-QZQOTICOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fotocaine (CAS 1612189-10-2): A Photochromic Voltage-Gated Ion Channel Blocker for Optical Control of Neuronal Excitability


Fotocaine is a photochromic azobenzene-based blocker of voltage-gated ion channels, rationally designed via "azologization" of the long-lasting topical anesthetic fomocaine [1]. The compound features a central diazene (N═N) photoswitch that replaces the CH₂–O ether bridge of fomocaine, conferring reversible light-dependent isomerization between a blocking trans-configuration (450 nm) and a permissive cis-configuration (350 nm) [1]. Unlike permanently charged photoswitchable ion channel blockers such as QAQ and DENAQ, Fotocaine exists as an uncharged tertiary amine at physiological pH, enabling passive membrane permeation and direct neuronal uptake without requiring accessory ion channels or genetic manipulation [1][2]. This combination of photochromic control, intrinsic membrane permeability, and the established potency profile inherited from fomocaine positions Fotocaine as a distinct tool compound for high spatiotemporal precision in neuroscience and pain research applications.

Why In-Class Photoswitchable Ion Channel Blockers Cannot Substitute for Fotocaine in Optical Control Experiments


Photochromic ion channel blockers are a structurally and pharmacokinetically diverse class. The dicationic QAQ requires facilitated cellular entry via TRPV1 or P2X7 channels and remains trapped intracellularly once imported [1], sharply limiting its utility in tissues lacking these accessory pathways. The monocationic DENAQ, while capable of passive permeation, undergoes rapid thermal cis→trans relaxation in the dark, precluding bistable, sustained photocontrol [2]. Ethercaine, a newer fotocaine derivative, shifts absorption toward the visible range but exhibits poorer aqueous solubility requiring micellar formulation [3]. Fotocaine uniquely combines (i) an uncharged structure enabling passive neuronal uptake without accessory channels, (ii) a bistable cis-state with a thermal half-life of several minutes enabling sustained effects after light removal, and (iii) the proven pharmacological scaffold of fomocaine, whose sodium channel blocking potency (IC₅₀ ~10.3 μM against TTX-resistant Na⁺ currents) exceeds that of lidocaine by more than one order of magnitude [4]. These differentiating properties are quantitatively established below.

Fotocaine (CAS 1612189-10-2) – Quantitative Evidence of Differentiation Against Closest Comparators


Photochromic Reversible Control of Action Potential Firing vs. Parent Compound Fomocaine: Direct Electrophysiological Head-to-Head

Fotocaine is the direct azologized analogue of fomocaine wherein a CH₂–O ether bridge is replaced by a photoisomerizable N═N diazene unit [1]. At 50 μM bath concentration on dissociated mouse hippocampal neurons, 450 nm illumination (trans-fotocaine) completely inhibited action potential firing triggered by 50 pA current injection from a holding potential of −80 mV; switching to 350 nm (cis-fotocaine) reliably restored firing. This light-dependent toggling was repeatable across multiple illumination cycles [1]. The parent compound fomocaine, lacking the azo moiety, exhibits no such photoswitchable behavior—its channel blockade is constitutive and irreversible on the timescale of an experiment [1]. The photostationary cis/trans ratio reaches up to 90:10 under 350 nm irradiation, as confirmed by UV/vis spectroscopy of a 50 μM solution in DMSO [1].

Photopharmacology Voltage-gated sodium channels Patch-clamp electrophysiology

Uncharged Molecular Structure and Passive Membrane Permeability vs. Permanently Charged QAQ: Cellular Uptake Without Accessory Ion Channels

Fotocaine is a neutral tertiary amine (calculated logP of parent fomocaine = 3.55–4.13) that passively diffuses across neuronal membranes, as demonstrated by its ability to enter neurons in acute hippocampal brain slices without requiring pore-forming accessory channels [1]. In the brain slice protocol, 100 μM Fotocaine was applied for only 5 minutes, followed by a 10-minute drug-free perfusion washout; robust optical control of AP firing persisted after washout, confirming intracellular retention [1]. By contrast, QAQ is a bis-quaternary ammonium dication that cannot cross lipid bilayers; it requires facilitated import via activated TRPV1 or P2X7 ion channels and must be loaded through the patch pipette or co-applied with channel agonists to achieve intracellular access [2]. This fundamental difference in charge state and membrane permeability determines the experimental contexts in which each tool can be deployed.

Membrane permeability Drug delivery Neuronal uptake

Bistable cis-State Thermal Stability vs. Rapidly Relaxing DENAQ: Sustained Photocontrol Without Continuous Illumination

Fotocaine exhibits classical azobenzene bistability: the thermodynamically less stable cis-state persists in the dark for several minutes without continuous UV illumination, as confirmed by both UV/vis spectroscopy and electrophysiological recordings [1]. In brain slice experiments, neuronal silencing triggered by a 450 nm pulse was sustained after the light was turned off and could only be reversed by subsequent 350 nm illumination—and vice versa [1]. This bistability is a critical differentiating feature from DENAQ, which undergoes rapid thermal cis→trans relaxation in the dark on a timescale of seconds, requiring continuous illumination to maintain the unblocking cis-state [2]. The practical consequence is that Fotocaine can be used in a "flash-and-record" mode where brief light pulses set the channel state, after which recordings proceed in the dark—minimizing phototoxicity and enabling experiments on light-sensitive preparations.

Bistability Thermal relaxation Sustained photocontrol

Inherited Sodium Channel Potency via the Fomocaine Pharmacophore vs. Conventional Local Anesthetic Lidocaine

Although no direct IC₅₀ determination for Fotocaine against specific sodium channel subtypes has been published, the azologization design strategy explicitly preserves the fomocaine pharmacophore [1]. The parent fomocaine blocks TTX-resistant Na⁺ currents in cultured DRG neurons with an IC₅₀ of 10.3 μM, and its more hydrophilic derivative Oe 9000 has an IC₅₀ of 4.5 μM [2]. These values are more than one order of magnitude lower than the corresponding lidocaine IC₅₀ of ~210 μM for TTX-R Na⁺ currents (tonic block) [3][4]. Molecular docking studies comparing fomocaine, Fotocaine, and ethercaine confirm similar binding poses within the inner pore of Nav channels, interacting with the conserved Phe1748 (Nav1.7 numbering) residue critical for local anesthetic binding [5]. This structural conservation supports the inference that Fotocaine retains the sodium channel blocking potency of the fomocaine scaffold.

Sodium channel blockade Local anesthetic potency TTX-resistant Na+ currents

Synthesis Accessibility and Derivative Space vs. Ethercaine: Enabling Rational Design of Improved Photoswitches

Fotocaine is synthesized in three steps from commercially available starting materials through the azologization strategy—a generalizable design principle for converting established drugs into photochromic analogues [1]. Its relatively simple structure has already enabled the design of derivative compounds such as ethercaine, which shifts the activation wavelength from 350 nm to 395 nm and demonstrates reversible in vivo light-controlled local anesthesia in a rabbit surface anesthesia model [2]. However, ethercaine exhibits poor aqueous solubility (requiring 4% Kolliphor ELP micellar formulation), whereas Fotocaine is soluble in DMSO at 50 mM and in aqueous buffer to at least 25 mg/mL . The azologization logic applied to fomocaine provides a validated, modular framework for further optimization of photophysical properties (e.g., red-shifted spectra, altered thermal relaxation rates) without sacrificing the pharmacophore integrity confirmed by molecular docking [2].

Azologization Medicinal chemistry Photoswitch design

Fotocaine (CAS 1612189-10-2) – Best-Fit Research and Industrial Application Scenarios Based on Quantitative Differentiation


Optical Dissection of Neuronal Circuit Dynamics in Acute Brain Slices Requiring Uniform, Accessory-Channel-Independent Loading

Fotocaine's uncharged, passively permeable structure enables uniform neuronal uptake across all cell types in an acute brain slice preparation without requiring co-application of TRPV1 agonists (capsaicin) or ATP (for P2X7 activation). In the protocol established by Schoenberger et al. (2014), a 5-minute bath application of 100 μM Fotocaine followed by a 10-minute drug-free washout is sufficient to load neurons throughout a 250 μm hippocampal slice, with robust optical control of action potential firing persisting after extracellular drug removal [1]. This contrasts with QAQ, which enters only nociceptive neurons expressing TRPV1 and requires continuous channel activation [2]. For circuit-mapping studies where genetically defined neuronal populations must be probed without bias toward specific ion channel expression patterns, Fotocaine's passive permeability is indispensable.

Sustained Photopharmacological Silencing in Long-Duration Electrophysiology Protocols Minimizing Phototoxicity

Fotocaine's minutes-scale bistability allows experimental designs using brief light pulses (350 nm to activate cis; 450 nm to activate trans) followed by extended recording periods in complete darkness. This "flash-and-record" mode is impossible with DENAQ, whose cis-state thermally relaxes to the blocking trans-form within seconds in the dark [3]. For long-duration patch-clamp recordings or multi-electrode array experiments on light-sensitive preparations (e.g., retinal tissue, developing neuronal cultures), eliminating continuous illumination reduces photodamage and avoids confounding photo-artifacts. The photostationary cis/trans ratio of up to 90:10 under 350 nm ensures near-complete population switching with a single light pulse [1].

Photopharmacological Pain Research Leveraging Fomocaine-Equivalent Potency with Optical Precision

Fotocaine combines the established sodium channel blocking potency of the fomocaine scaffold (parent IC₅₀ = 10.3 μM against TTX-resistant Na⁺ currents, approximately 20-fold more potent than lidocaine at 210 μM) [4][5] with the ability to spatially and temporally restrict channel blockade using light. This is particularly relevant for nociception studies where: (a) the target neurons express TTX-resistant Nav1.8 and Nav1.9 channels implicated in inflammatory and neuropathic pain; (b) light delivery can be restricted to specific anatomical regions (e.g., peripheral nerve terminals vs. spinal cord); and (c) reversible ON/OFF control is needed to demonstrate causality between neuronal activity and behavioral pain readouts. The primary literature explicitly notes Fotocaine's anticipated application in the photopharmacological control of pain [1].

Medicinal Chemistry Starting Point for Second-Generation Red-Shifted Photoswitchable Anesthetics

Fotocaine's modular azobenzene-morpholine structure, three-step synthesis, and favorable solubility profile (≥25 mg/mL in aqueous buffer) make it the preferred scaffold for derivative development. Ethercaine, the first reported Fotocaine derivative, demonstrated that the core scaffold tolerates structural modification to shift activation wavelength from 350 nm toward 395 nm while retaining channel binding properties confirmed by molecular docking [6]. However, ethercaine's poor aqueous solubility necessitated micellar formulation, highlighting the formulation advantage of the parent Fotocaine scaffold [6]. Structure-activity relationship programs aiming to engineer red-shifted activation (toward the 600–700 nm therapeutic window for tissue penetration) or tuned thermal relaxation rates are best initiated from Fotocaine rather than less synthetically accessible or less soluble derivatives.

Quote Request

Request a Quote for Fotocaine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.